(5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid
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Overview
Description
(5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzimidazoles is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions . The propylthio group can be introduced through nucleophilic substitution reactions using propylthiol as the nucleophile . The carbamic acid moiety can be formed by reacting the benzimidazole derivative with isocyanates or carbamoyl chlorides .
Industrial Production Methods
Industrial production of (5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid can undergo various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzimidazole derivatives.
Scientific Research Applications
(5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets . The carbamic acid moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate: A similar compound with a methyl ester group instead of the carbamic acid moiety.
Albendazole: A benzimidazole derivative used as an anthelmintic drug.
Uniqueness
(5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid is unique due to the presence of both the propylthio and carbamic acid groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
105530-57-2 |
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Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamic acid |
InChI |
InChI=1S/C11H13N3O2S/c1-2-5-17-7-3-4-8-9(6-7)13-10(12-8)14-11(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)(H2,12,13,14) |
InChI Key |
DQEHHRRHRVNIHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)O |
Origin of Product |
United States |
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